4-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine core, a piperidine ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride with amines.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by the condensation of hydrazine derivatives with aldehydes or ketones.
Attachment of Aromatic Substituents: The aromatic substituents, including the 2-chlorophenyl and phenyl groups, are introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazone linkage or the piperidine ring.
Reduction: Reduction reactions can occur at the aromatic rings or the triazine core.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic substituents or the triazine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, organometallic reagents.
Major Products
Oxidation Products: Oxidized derivatives of the hydrazone or piperidine moieties.
Reduction Products: Reduced aromatic rings or triazine core.
Substitution Products: Modified aromatic rings with different substituents.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of advanced materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Biological Probes: Use as a probe to study biological pathways and interactions.
Industry
Polymer Science: Incorporation into polymers to enhance their properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine core and aromatic substituents may play a crucial role in binding to these targets, while the piperidine ring may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE: Similar compounds may include other triazine derivatives with different substituents or hydrazone linkages.
Uniqueness
Structural Complexity: The combination of a triazine core, piperidine ring, and multiple aromatic substituents makes this compound unique.
Properties
Molecular Formula |
C28H28ClN7O |
---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
2-N-[(E)-[3-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C28H28ClN7O/c29-25-15-6-5-11-22(25)20-37-24-14-9-10-21(18-24)19-30-35-27-32-26(31-23-12-3-1-4-13-23)33-28(34-27)36-16-7-2-8-17-36/h1,3-6,9-15,18-19H,2,7-8,16-17,20H2,(H2,31,32,33,34,35)/b30-19+ |
InChI Key |
IBJBXIBJTHOLPE-NDZAJKAJSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)NC5=CC=CC=C5 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4Cl)NC5=CC=CC=C5 |
Origin of Product |
United States |
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